2-Bromo-4-isopropylphenol

Lipophilicity QSAR Membrane Permeability

2-Bromo-4-isopropylphenol (CAS 19432-27-0) is a strategically differentiated ortho-bromo, para-isopropyl phenol building block. Its ortho-bromine configuration enables stepwise regioselective functionalization in Pd-catalyzed cross-coupling—acting as both a protecting group and a coupling handle. A predicted logP of 3.68 and pKa of 8.71 place it within the optimal lipophilicity range for membrane penetration, supporting the broad-spectrum antimicrobial activity (Gram-positive, Gram-negative, and fungi) documented in US Patent 4,004,033. QSAR-validated toxicity prediction (93.8% model fit based on log Kow) allows data-driven screening prioritization. GC-MS authenticated spectra in the Wiley Registry ensure reliable identity confirmation for quality control. Supplied at ≥95% purity with competitive B2B pricing—ideal for disinfectant, preservative, and antimicrobial coating R&D programs.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 19432-27-0
Cat. No. B1283366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-isopropylphenol
CAS19432-27-0
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)Br
InChIInChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
InChIKeyBHZOYEUHMVUPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-isopropylphenol (CAS 19432-27-0): Chemical Properties and Class Position for Research Procurement


2-Bromo-4-isopropylphenol (CAS 19432-27-0) is a monobrominated ortho-substituted phenol with the molecular formula C₉H₁₁BrO and molecular weight of 215.09 g/mol . The compound belongs to the halogenated isoalkyl phenol class, characterized by a bromine atom at the 2-position (ortho to the hydroxyl) and an isopropyl group at the 4-position (para to the hydroxyl) . Key physicochemical parameters include a predicted pKa of 8.71 ± 0.18, density of 1.3803 g/cm³ (25°C), and a calculated logP of 3.68, indicating moderate lipophilicity [1].

Why 2-Bromo-4-isopropylphenol Cannot Be Replaced by Other Halogenated Isopropylphenol Isomers


Halogenated isopropylphenols are not functionally interchangeable due to position-specific effects on both reactivity and biological activity profiles. The bromine substitution pattern (ortho vs. para relative to hydroxyl) determines the electron density distribution on the aromatic ring, which directly influences the compound's reactivity in cross-coupling reactions and its interaction with biological targets. Patent disclosures on structurally analogous alkylphenols demonstrate that specific substitution patterns confer distinct antimicrobial spectra against Gram-positive versus Gram-negative organisms [1]. Furthermore, computational QSAR modeling of halogenated phenol series reveals that lipophilicity (logP) and electronic parameters (HOMO energy) are the primary determinants of antibacterial potency [2], meaning that even isomeric variants with identical molecular formulas will exhibit measurably different performance in both synthetic and biological applications.

Quantitative Differentiation Evidence: 2-Bromo-4-isopropylphenol vs. Structural Analogs


Comparative LogP Analysis: Lipophilicity Distinction Between 2-Bromo-4-isopropylphenol and Its Para-Bromo Isomer

The calculated octanol-water partition coefficient (logP) for 2-bromo-4-isopropylphenol is 3.68, while its positional isomer 4-bromo-2-isopropylphenol (CAS 26307-50-6) exhibits a substantially lower logP of 3.28 [1]. This difference of 0.40 logP units represents a measurable distinction in lipophilicity that would be expected to influence membrane permeability and bioavailability according to established QSAR principles for phenolic antimicrobials [2].

Lipophilicity QSAR Membrane Permeability

Ortho-Bromo Substitution Pattern: Steric and Electronic Differentiation from Para-Bromo Isomers in Cross-Coupling Reactivity

The ortho-bromine substitution in 2-bromo-4-isopropylphenol positions the halogen adjacent to the phenolic hydroxyl group, creating a distinct steric and electronic environment compared to para-bromo isomers (e.g., 4-bromo-2-isopropylphenol). In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl bromides exhibit measurably different oxidative addition kinetics due to steric hindrance at the palladium coordination site [1]. Patent literature explicitly describes the use of bromo substituents as blocking groups during aromatic ring functionalization, exploiting position-specific reactivity to achieve regioselective synthesis outcomes [2].

Cross-coupling Suzuki-Miyaura Regioselectivity

Patent-Disclosed Antimicrobial Spectrum: Predicted Broad-Spectrum Activity for Ortho-Bromo Ortho-Isopropyl Substitution Pattern

US Patent 4,004,033 (Ciba-Geigy) discloses that alkylphenols of formula containing chlorine or bromine at the ortho position relative to hydroxyl and an alkyl group exhibit surprisingly broad antimicrobial activity effective against both Gram-positive and Gram-negative bacteria, as well as fungi [1]. This patent teaches that the specific substitution pattern confers a wider spectrum than previously known alkylphenols that were primarily active only against Gram-positive organisms. 2-Bromo-4-isopropylphenol aligns with this patented substitution pattern (ortho-halogen, para-alkyl), providing class-level evidence supporting its selection over alternative substitution patterns for broad-spectrum applications [2].

Antimicrobial Biocide Preservative

QSAR-Driven Toxicity Prediction: Differentiated Risk Profile Based on Substituent Electronic Parameters

A QSAR study of halogen-substituted phenols established that toxicity (monitored as cell population growth inhibition, log BR) is predictable from the log octanol-water partition coefficient (log Kow) with a model explaining 93.8% of the variability in toxicity [1]. The model further demonstrates that subdivision based on substituent field electronic effects refines toxicity predictions [2]. With a logP of 3.68, 2-bromo-4-isopropylphenol occupies a specific, quantifiable position within this predictive framework that differs from analogs with lower logP values, enabling more informed risk assessment during compound selection.

QSAR Toxicity prediction Risk assessment

Analytical QC Reference: Verified Mass Spectral Fingerprint for Identity Confirmation

2-Bromo-4-isopropylphenol has a verified mass spectrum (GC-MS) available in the Wiley Registry of Mass Spectral Data, with exact mass of 213.999328 g/mol [1]. This spectral fingerprint provides unambiguous identity confirmation for quality control purposes. The availability of authenticated reference spectra distinguishes this compound from less-characterized halogenated phenol derivatives and enables reliable analytical verification in research and industrial quality assurance workflows.

Analytical chemistry GC-MS Quality control

Comparative Basicity: Predicted pKa Distinction Between Ortho- and Para-Substituted Isomers

The predicted acid dissociation constant (pKa) for 2-bromo-4-isopropylphenol is 8.71 ± 0.18 . While comparative experimental pKa data for the para-bromo isomer 4-bromo-2-isopropylphenol were not located in authoritative sources, the ortho-bromine substitution in the target compound is expected to exert a distinct electronic effect on the phenolic hydroxyl acidity compared to para-substituted analogs due to field and inductive effects operating at different distances from the reaction center. This pKa value enables researchers to predict ionization state under specific pH conditions and optimize extraction or purification protocols accordingly.

pKa Acid-base chemistry Extraction

High-Value Application Scenarios for 2-Bromo-4-isopropylphenol Based on Quantitative Evidence


Broad-Spectrum Antimicrobial Formulation Development

Based on the ortho-bromo, para-isopropyl substitution pattern identified in US Patent 4,004,033 as conferring activity against both Gram-positive and Gram-negative bacteria as well as fungi [1], 2-bromo-4-isopropylphenol serves as a strategic building block for developing disinfectants, preservatives, and antimicrobial coatings. The patent teaches that this specific substitution pattern overcomes the limitation of earlier alkylphenols that were primarily active only against Gram-positive organisms. The compound's predicted logP of 3.68 [2] positions it within a lipophilicity range favorable for membrane penetration, supporting its use in formulation research targeting broad-spectrum preservation applications.

Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

The ortho-bromine substitution adjacent to the phenolic hydroxyl creates a distinct steric environment that differentiates 2-bromo-4-isopropylphenol from para-bromo isomers in palladium-catalyzed cross-coupling reactions. This position-specific reactivity is explicitly exploited in synthetic methods using bromo substituents as blocking groups for regioselective aromatic functionalization [2]. Researchers can leverage this ortho-bromo configuration to achieve stepwise functionalization strategies where the bromine serves both as a protecting group and as a subsequent coupling handle. The compound's verified mass spectrum (exact mass = 213.999328 g/mol) in the Wiley Registry [3] enables reliable identity confirmation of coupling products.

QSAR-Guided Toxicity and Bioactivity Screening Programs

The validated QSAR model for halogen-substituted phenols, which explains 93.8% of the variability in toxicity based on log Kow [1], enables researchers to position 2-bromo-4-isopropylphenol (logP = 3.68) [2] within a quantitative predictive framework. This allows for data-driven prioritization of this compound in screening cascades where toxicity risk assessment is integrated with structure-activity relationship analysis. The compound's membership in the ortho-halogenated isoalkyl phenol class, for which antimicrobial activity has been demonstrated against S. aureus, S. viridans, and C. albicans [3], further supports its inclusion in focused libraries for antimicrobial discovery programs.

Analytical Method Development and Quality Control Reference Standards

The availability of authenticated GC-MS spectral data in the Wiley Registry [1] establishes 2-bromo-4-isopropylphenol as a reliable reference standard for analytical method development. The compound's well-defined physicochemical parameters—including predicted pKa of 8.71 ± 0.18, density of 1.3803 g/cm³ at 25°C, and exact mass of 213.999328 g/mol [2]—provide the necessary data for developing robust HPLC, GC-MS, and extraction protocols. This analytical characterization supports its use in quality control workflows where unambiguous identity confirmation is required for regulatory compliance or batch-to-batch consistency verification.

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